5-iodo-3-phenylPyridazine

Description

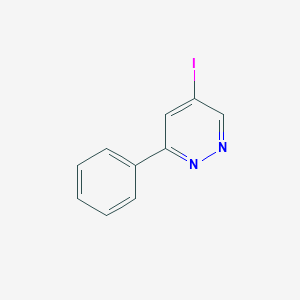

5-Iodo-3-phenylpyridazine is a halogenated pyridazine derivative characterized by a pyridazine core substituted with an iodine atom at the 5-position and a phenyl group at the 3-position (Figure 1). Pyridazine derivatives are widely explored in medicinal chemistry due to their versatility in binding biological targets, such as enzymes and receptors, via hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C10H7IN2 |

|---|---|

Molecular Weight |

282.08 g/mol |

IUPAC Name |

5-iodo-3-phenylpyridazine |

InChI |

InChI=1S/C10H7IN2/c11-9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

HSKREQKDTASANS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC(=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3-phenylPyridazine typically involves the iodination of 3-phenylPyridazine. A common method includes the reaction of 3-phenylPyridazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-phenylPyridazine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-3-phenylPyridazine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-iodo-3-phenylPyridazine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Halogenated Pyridazine Derivatives

Halogen substituents on pyridazine rings significantly alter physicochemical and pharmacological properties. Below is a comparison of 5-iodo-3-phenylpyridazine with other halogenated analogs:

| Compound | Substituents | Key Properties | Biological Activity |

|---|---|---|---|

| This compound | 5-I, 3-Ph | High lipophilicity (logP ~3.2); moderate metabolic stability | Potential kinase inhibition (in silico) |

| 3-Chloro-6-[(3-methylphenyl)methyl]pyridazine | 3-Cl, 6-(CH2-C6H4-Me) | Enhanced electrophilicity; logP ~2.8 | Antimicrobial activity (Gram+ bacteria) |

| Sulfachloropyridazine | 6-Cl, sulfonamide | High water solubility; logP ~0.5 | Antibacterial (broad-spectrum) |

| 5-(Trifluoromethyl)pyridazin-3-amine | 5-CF3, 3-NH2 | Exceptional metabolic stability; logP ~2.1 | CNS-targeted drug candidates |

Key Observations :

- Iodine vs.

- Trifluoromethyl vs. Iodo : The trifluoromethyl group (CF3) improves metabolic stability more effectively than iodine, making CF3 derivatives preferable for CNS applications .

Phenyl-Substituted Pyridazine Derivatives

The phenyl group at the 3-position contributes to π-stacking interactions and steric bulk. Comparisons include:

Key Observations :

- Phenyl vs.

- Ethoxy vs. Iodo : Ethoxy groups enhance solubility, whereas iodine’s hydrophobicity may restrict applications in polar environments .

Heterocyclic Hybrid Derivatives

Compounds combining pyridazine with other heterocycles exhibit diverse bioactivities:

Key Observations :

- Piperazine Integration : Piperazine-containing analogs (e.g., ) show superior solubility and CNS penetration compared to this compound, which may face blood-brain barrier challenges due to iodine’s size .

- Multitarget Potential: Hybrid structures like isoxazole-pyridazine derivatives () offer broader therapeutic applications than mono-substituted pyridazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.